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Cat. No.: B1666350 Get Quote

5-Oxodecanoic Acid: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Oxodecanoic acid, also known as 5-ketodecanoic acid, is a medium-chain oxo-fatty acid. Its

chemical structure consists of a ten-carbon aliphatic chain with a carboxylic acid group at one

end and a ketone group at the C-5 position. While its primary application to date has been as a

flavoring agent in the food industry, its structural features suggest potential roles in various

biological processes, aligning it with the broader class of bioactive lipid molecules.[1][2] This

technical guide provides a comprehensive overview of the structural elucidation,

physicochemical properties, and potential biological significance of 5-oxodecanoic acid,

aimed at researchers and professionals in drug development and life sciences.

Physicochemical and Spectroscopic Data
A summary of the key quantitative data for 5-oxodecanoic acid is presented in Table 1. This

information is crucial for its identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical and Computed Properties of 5-Oxodecanoic Acid
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Property Value Reference

IUPAC Name 5-oxodecanoic acid [1]

Synonyms
5-ketodecanoic acid, 5-oxo

capric acid
[1][2]

CAS Number 624-01-1

Molecular Formula C₁₀H₁₈O₃

Molecular Weight 186.25 g/mol

Appearance Colorless to yellow solid

Melting Point 53.00 to 58.00 °C

Boiling Point
324.00 to 326.00 °C at 760.00

mm Hg

Flash Point 166.11 °C

Solubility
Very slightly soluble in water;

Soluble in alcohol

logP (o/w) 1.841 (estimated)

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor

Count
3

Rotatable Bond Count 8

Structural Elucidation: Experimental Protocols
The definitive structure of 5-oxodecanoic acid is determined through a combination of

spectroscopic techniques. The following are detailed methodologies for its structural

characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

5-oxodecanoic acid.

Protocol:

Sample Preparation: Dissolve 5-10 mg of purified 5-oxodecanoic acid in approximately 0.7

mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Spectroscopy:

Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher spectrometer.

Expected Chemical Shifts (δ, ppm):

~11-12 ppm (singlet, broad): Carboxylic acid proton (-COOH). This peak will disappear

upon D₂O exchange.

~2.7 ppm (triplet): Methylene protons alpha to the ketone (-CH₂-C=O).

~2.4 ppm (triplet): Methylene protons alpha to the carboxylic acid (-CH₂-COOH).

~1.6 ppm (multiplet): Methylene protons beta to the ketone and carboxylic acid.

~1.3 ppm (multiplet): Remaining methylene protons in the alkyl chain.

~0.9 ppm (triplet): Terminal methyl protons (-CH₃).

¹³C NMR Spectroscopy:

Acquire a proton-decoupled carbon NMR spectrum.

Expected Chemical Shifts (δ, ppm):

~210-215 ppm: Ketone carbonyl carbon (-C=O).

~178-182 ppm: Carboxylic acid carbonyl carbon (-COOH).

~42 ppm: Methylene carbon alpha to the ketone.
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~34 ppm: Methylene carbon alpha to the carboxylic acid.

~20-30 ppm: Other methylene carbons in the alkyl chain.

~14 ppm: Terminal methyl carbon.

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the molecule, confirming its elemental composition.

Protocol:

Sample Introduction and Ionization: Introduce a dilute solution of 5-oxodecanoic acid into

the mass spectrometer. Electron ionization (EI) or a soft ionization technique like

electrospray ionization (ESI) can be used.

Mass Analysis: Acquire the mass spectrum.

Expected Fragmentation Pattern (EI):

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z 186) should be

observed, though it may be weak.

Key Fragment Ions:

[M - H₂O]⁺ (m/z 168): Loss of a water molecule.

[M - COOH]⁺ (m/z 141): Loss of the carboxylic acid group.

Alpha-cleavage around the ketone will lead to characteristic fragments. For example,

cleavage between C4 and C5 would yield a fragment at m/z 99, and cleavage between

C5 and C6 would result in a fragment at m/z 85.

McLafferty Rearrangement: A prominent peak may be observed due to this

rearrangement involving the ketone.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl) or as a

KBr pellet.

Spectral Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

Expected Characteristic Absorptions (cm⁻¹):

~2500-3300 (broad): O-H stretch of the carboxylic acid.

~1710 (sharp, strong): C=O stretch of the carboxylic acid.

~1700 (sharp, strong): C=O stretch of the ketone. These two carbonyl peaks may overlap.

~2850-2960 (strong): C-H stretches of the alkyl chain.

~1200-1300 (medium): C-O stretch of the carboxylic acid.

Synthesis of 5-Oxodecanoic Acid
While several synthetic routes are possible, a plausible approach involves the oxidation of a

corresponding hydroxy acid precursor.

Protocol (Hypothetical):

Starting Material: 5-hydroxydecanoic acid.

Oxidation:

Dissolve 5-hydroxydecanoic acid in a suitable solvent such as dichloromethane.

Add an oxidizing agent like pyridinium chlorochromate (PCC) or use a Swern oxidation

protocol.

Stir the reaction at room temperature and monitor its progress by thin-layer

chromatography (TLC).
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Work-up and Purification:

Upon completion, quench the reaction and perform an aqueous work-up to remove the

oxidant byproducts.

Extract the product into an organic solvent.

Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting

crude 5-oxodecanoic acid by column chromatography or recrystallization.

Biological Activity and Potential Significance
Currently, there is a notable lack of specific research on the biological activities of 5-
oxodecanoic acid. However, its structural similarity to other medium-chain fatty acids (MCFAs)

and oxo-fatty acids provides a basis for postulating its potential biological roles.

MCFAs are known to be rapidly absorbed and metabolized, serving as an efficient energy

source. They can induce ketosis and have been investigated for their therapeutic potential in

neurological and metabolic disorders. Oxo-fatty acids, on the other hand, are a class of lipid

mediators involved in processes like inflammation and cell signaling.

Given this context, 5-oxodecanoic acid may participate in metabolic pathways related to

energy production or act as a signaling molecule. Further research is warranted to explore its

potential effects on cellular processes.

Experimental Workflow for Biological Activity Screening
A general workflow for investigating the biological effects of 5-oxodecanoic acid is presented

below.
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In Vitro Studies

In Vivo Studies

Analysis

Cell Line Selection
(e.g., hepatocytes, neurons, immune cells)

Cytotoxicity Assays
(MTT, LDH)

Anti-inflammatory Assays
(LPS stimulation, cytokine measurement)

Receptor Binding/Activation Assays
(e.g., PPARs)

Metabolic Assays
(e.g., Seahorse analysis)

Data Analysis and Interpretation

Animal Model Selection
(e.g., metabolic syndrome, neurodegeneration)

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

Efficacy Studies

Toxicology Studies

Signaling Pathway Identification

Target Validation

Click to download full resolution via product page

Workflow for investigating the biological activity of 5-Oxodecanoic acid.
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Hypothetical Metabolic Pathway
Based on the metabolism of other medium-chain fatty acids, a potential metabolic fate for 5-
oxodecanoic acid is outlined below. It is likely to undergo β-oxidation, a process that breaks

down fatty acids to produce acetyl-CoA.

5-Oxodecanoic Acid Acyl-CoA Synthetase 5-Oxodecanoyl-CoA β-Oxidation Cycles

Acetyl-CoA

Propionyl-CoA

TCA Cycle

Click to download full resolution via product page

Hypothetical metabolic pathway of 5-Oxodecanoic acid.

Conclusion
5-Oxodecanoic acid is a well-characterized molecule in terms of its chemical structure and

physical properties. Standard spectroscopic methods can be readily applied for its identification

and quality control. While its use has been primarily in the food industry, its structural

relationship to biologically active medium-chain and oxo-fatty acids suggests a potential for

unexplored pharmacological activities. The experimental frameworks provided in this guide

offer a starting point for researchers to investigate the synthesis, characterization, and, most

importantly, the potential biological roles of 5-oxodecanoic acid. Future studies are essential

to elucidate its metabolic fate and its effects on cellular signaling pathways, which could unveil

new therapeutic applications for this and related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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